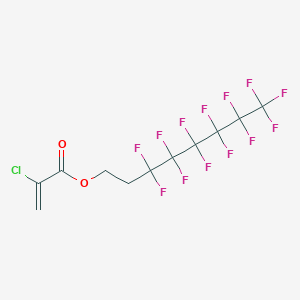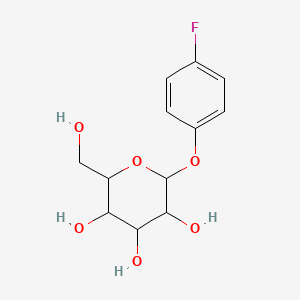
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl ((1S,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate umfasst typischerweise mehrere Schritte:
Bildung des Cyclohexylrings: Der Cyclohexylring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.
Einführung der Aminogruppe: Die Aminogruppe wird durch Aminierungsreaktionen eingeführt, wobei häufig Reagenzien wie Ammoniak oder Amine verwendet werden.
Anlagerung der Dimethylcarbamoylgruppe: Dieser Schritt beinhaltet die Reaktion der Aminogruppe mit Dimethylcarbamoylchlorid unter kontrollierten Bedingungen.
Addition der tert-Butylgruppe: Der letzte Schritt beinhaltet den Schutz der Aminogruppe mit einer tert-Butylcarbamategruppe unter Verwendung von tert-Butylchlorformiat in Gegenwart einer Base.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme zur Steuerung von Temperatur, Druck und Reagenzzufuhr eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, wobei Oxide oder Hydroxylamine gebildet werden.
Reduktion: Reduktionsreaktionen können an der Carbamategruppe auftreten, was zur Bildung von Aminen führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Dimethylcarbamoylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.
Substitution: Nukleophile wie Amine, Thiole oder Alkohole werden in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat verwendet.
Hauptprodukte
Oxidation: Bildung von Hydroxylaminen oder Nitrosoverbindungen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von substituierten Carbamaten oder Harnstoffen.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Wird als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Schutzgruppe: Die tert-Butylcarbamategruppe wird in der organischen Synthese als Schutzgruppe für Amine verwendet.
Biologie
Enzyminhibitoren: Potenzielle Verwendung als Inhibitor von Enzymen, die an Stoffwechselwegen beteiligt sind.
Prodrug-Design: Wird bei der Entwicklung von Prodrugs verwendet, die bei metabolischer Aktivierung aktive Verbindungen freisetzen.
Medizin
Arzneimittelentwicklung: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Diagnostische Mittel: Wird bei der Entwicklung von diagnostischen Mitteln für die Bildgebung und den Nachweis von biologischen Zielstrukturen verwendet.
Industrie
Polymersynthese: Wird bei der Herstellung von Polymeren mit spezifischen Eigenschaften verwendet.
Katalyse: Wird als Ligand in katalytischen Reaktionen eingesetzt, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl ((1S,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität durch die Bildung stabiler Komplexe hemmen. Diese Interaktion kann Stoffwechselwege stören und zu therapeutischen Effekten führen. Zu den beteiligten molekularen Wegen gehören die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung und die Veränderung von Zellprozessen.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt metabolic pathways, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl ((1S,2S,5S)-2-Amino-5-(methylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1S,2S,5S)-2-Amino-5-(ethylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1S,2S,5S)-2-Amino-5-(propylcarbamoyl)cyclohexyl)carbamate
Einzigartigkeit
tert-Butyl ((1S,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate ist aufgrund des Vorhandenseins der Dimethylcarbamoylgruppe einzigartig, die der Verbindung besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität, Löslichkeit und Reaktivität der Verbindung, wodurch sie zu einem wertvollen Zwischenprodukt in der synthetischen Chemie und zu einem potenziellen Therapeutikum in der pharmazeutischen Chemie wird.
Eigenschaften
Molekularformel |
C14H27N3O3 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
JCHIBKSSZNWERE-DCAQKATOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


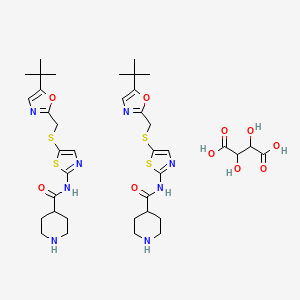
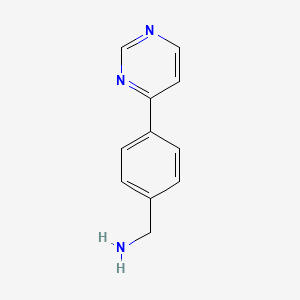
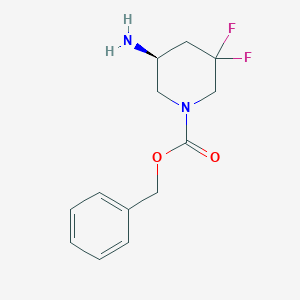
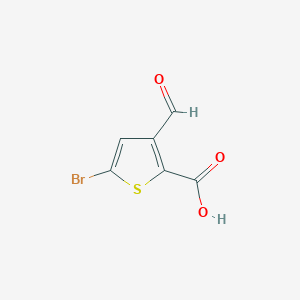
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)



